molecular formula C11H19N3O B13218945 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine

Katalognummer: B13218945
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: XMCQPEZTNVPEQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-thiol with 2,6-dimethylpiperidine under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperidine rings.

Wissenschaftliche Forschungsanwendungen

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in disease pathways . The oxadiazole ring and piperidine ring contribute to the compound’s ability to bind to these targets and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine is unique due to the combination of the oxadiazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

2-(2,6-dimethylpiperidin-4-yl)-5-ethyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H19N3O/c1-4-10-13-14-11(15-10)9-5-7(2)12-8(3)6-9/h7-9,12H,4-6H2,1-3H3

InChI-Schlüssel

XMCQPEZTNVPEQJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C(O1)C2CC(NC(C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.